molecular formula C8H12N2O B12829680 1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one CAS No. 600638-89-9

1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one

Cat. No.: B12829680
CAS No.: 600638-89-9
M. Wt: 152.19 g/mol
InChI Key: PZFQYXXXEDFAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a propyl group at the first nitrogen atom and an ethanone group at the fifth position of the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-propylimidazole with an appropriate acylating agent under controlled conditions. For instance, the reaction of 1-propylimidazole with acetyl chloride in the presence of a base such as pyridine can yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Propyl-1H-imidazol-5-yl)ethan-1-one can be compared with other imidazole derivatives such as:

    1-(1-Propyl-1H-imidazol-2-yl)ethan-1-one: Similar structure but with the ethanone group at the second position.

    1-(1-Propyl-1H-imidazol-4-yl)ethan-1-one: Similar structure but with the ethanone group at the fourth position.

    1-(1-Propyl-1H-imidazol-3-yl)ethan-1-one: Similar structure but with the ethanone group at the third position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

600638-89-9

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(3-propylimidazol-4-yl)ethanone

InChI

InChI=1S/C8H12N2O/c1-3-4-10-6-9-5-8(10)7(2)11/h5-6H,3-4H2,1-2H3

InChI Key

PZFQYXXXEDFAPL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC=C1C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.